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Compound of Interest

Compound Name: 2-Bromo-3-nitrobenzoic acid

Cat. No.: B188938 Get Quote

This guide provides a detailed spectroscopic comparison of the synthetic aromatic compound

2-Bromo-3-nitrobenzoic acid with its common precursors, 2-bromobenzoic acid and 3-

nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in

the field of drug development to facilitate the identification and characterization of these

compounds through spectroscopic analysis. The comparison includes data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), supplemented with detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Bromo-3-
nitrobenzoic acid and its precursors.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

2-Bromobenzoic Acid MeOD

δ 7.70-7.67 (m, 1H), 7.58 (d, J

= 8.0 Hz, 1H), 7.33-7.25 (m,

2H)[1]

3-Nitrobenzoic Acid MeOD

δ 8.65 (d, J = 1.7 Hz, 1H), 8.36

– 8.31 (m, 1H), 8.26 (d, J = 7.7

Hz, 1H), 7.63 (t, J = 8.0 Hz,

1H)[1]

2-Bromo-3-nitrobenzoic Acid -

Experimental data not readily

available in the searched

resources.

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (δ, ppm)

2-Bromobenzoic Acid MeOD
δ 169.6, 135.3, 134.5, 133.6,

132.1, 128.4, 122.0[1]

3-Nitrobenzoic Acid MeOD
δ 165.9, 148.2, 135.0, 132.4,

129.6, 126.8, 123.8[1]

2-Bromo-3-nitrobenzoic Acid -

Experimental data not readily

available in the searched

resources.

Table 3: IR Spectroscopic Data
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Compound Key Absorption Bands (cm⁻¹)

2-Bromobenzoic Acid
Broad O-H stretch (carboxylic acid), C=O

stretch (~1700 cm⁻¹), C-Br stretch.

3-Nitrobenzoic Acid

Broad O-H stretch (carboxylic acid), C=O

stretch (~1700 cm⁻¹), Asymmetric and

symmetric NO₂ stretching (~1550 and ~1350

cm⁻¹).

2-Bromo-3-nitrobenzoic Acid

Broad O-H stretch (carboxylic acid), C=O

stretch, Asymmetric and symmetric NO₂

stretching, C-Br stretch.

Table 4: Mass Spectrometry Data

Compound Ionization Mode Key m/z Values

2-Bromobenzoic Acid ESI- 199.2 [M-H]⁻[1]

3-Nitrobenzoic Acid ESI- 166.1 [M-H]⁻[1]

2-Bromo-3-nitrobenzoic Acid GC-MS 245 [M]⁺, 247 [M+2]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a standard 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million
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(ppm) relative to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling

to simplify the spectrum to single lines for each unique carbon atom. A larger number of

scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical

shifts are also referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR Method): A small amount of the solid sample is placed directly

onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is

applied using a built-in clamp to ensure good contact between the sample and the crystal.

Instrumentation: FTIR spectra are recorded on an FTIR spectrometer equipped with a

universal ATR accessory.

Data Acquisition: The spectrum is collected over a range of 4000-400 cm⁻¹ by co-adding a

number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A background spectrum

of the clean ATR crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: For analysis of these non-volatile benzoic acids, derivatization is

typically required. A common method involves esterification to form the more volatile methyl

esters. The sample is dissolved in a suitable solvent, and a derivatizing agent (e.g.,

diazomethane or a trimethylsilylating agent) is added.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used for the analysis.

Chromatographic Conditions: A capillary column suitable for the separation of aromatic

compounds (e.g., a DB-5 or equivalent) is used. The oven temperature is programmed to

ramp from a lower temperature to a higher temperature to ensure good separation of the

components. Helium is typically used as the carrier gas.
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Mass Spectrometry Conditions: The mass spectrometer is operated in EI mode at 70 eV. The

data is collected in full scan mode to obtain the mass spectrum of the eluting components.

Synthetic Pathway
The synthesis of 2-Bromo-3-nitrobenzoic acid can be envisioned through the nitration of 2-

bromobenzoic acid. This electrophilic aromatic substitution reaction is directed by the existing

substituents on the benzene ring.

2-Bromobenzoic Acid

2-Bromo-3-nitrobenzoic Acid

Nitration

HNO₃ / H₂SO₄

Click to download full resolution via product page

Caption: Plausible synthetic route to 2-Bromo-3-nitrobenzoic acid.

Conclusion
This guide provides a comparative overview of the spectroscopic properties of 2-Bromo-3-
nitrobenzoic acid and its precursors, 2-bromobenzoic acid and 3-nitrobenzoic acid. While

comprehensive IR and MS data are available for all three compounds, experimental NMR data

for the final product, 2-Bromo-3-nitrobenzoic acid, is not readily found in the public domain.

The provided data and protocols serve as a valuable resource for the characterization and

differentiation of these structurally related aromatic carboxylic acids in a research and

development setting. The distinct substitution patterns on the benzene ring give rise to unique

spectroscopic fingerprints, allowing for their unambiguous identification when the appropriate

analytical techniques are employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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